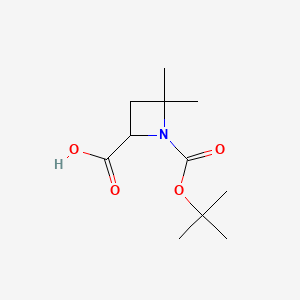

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid

Description

Properties

CAS No. |

2384947-83-3 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)6-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) |

InChI Key |

CAXNMYAPGZFSIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(N1C(=O)OC(C)(C)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Construction and Functionalization

A key precursor for azetidine derivatives is azetidine-2-carboxylic acid or its protected analogs. Patent CN103467350A describes methods for preparing (S)-azetidine-2-carboxylic acid through salt formation, crystallization, and debenzylation steps starting from 1-benzyl-azetidine-2-carboxylic acid, which can be adapted for substituted azetidines. The introduction of geminal dimethyl groups at the 4-position typically requires tailored synthetic routes, such as:

- Cyclization of appropriately substituted amino acid derivatives.

- Use of substituted cyclobutane intermediates followed by ring contraction or rearrangement.

- Alkylation of azetidine rings at the 4-position.

While direct literature on 4,4-dimethylazetidine derivatives is limited, analogous methods for substituted azetidines suggest that geminal dimethyl substitution is introduced via alkylation or starting from dimethylated precursors.

Protection of the Amine with tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (BOC) group is commonly introduced to protect amines during multi-step syntheses. The standard method involves reaction of the free amine with di-tert-butyl dicarbonate (BOC anhydride) under mild basic conditions. The BOC group is stable under neutral and basic conditions but can be removed under acidic conditions.

Academia.edu literature on tert-butyl ester and BOC protection chemistry highlights environmentally friendly and efficient methods for tert-butyl ester formation and BOC protection using tert-butyl methyl ether and sulfuric acid or di-tert-butyl dicarbonate with catalytic 4-dimethylaminopyridine (DMAP). These methods offer high yields, minimal racemization, and scalability.

Installation of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position is intrinsic to the azetidine-2-carboxylic acid scaffold. In cases where esters or protected derivatives are synthesized first, hydrolysis or deprotection steps yield the free acid. The tert-butyl ester is often used as a protecting group for the acid, which can be removed under acidic conditions to yield the free acid.

Representative Synthetic Sequence

A plausible synthetic route, integrating the above steps, is as follows:

Detailed Reaction Conditions and Optimization

BOC Protection Reaction

- Reagents: Di-tert-butyl dicarbonate (1.1 equiv), base such as triethylamine (1.2 equiv), catalytic 4-dimethylaminopyridine.

- Solvent: Dichloromethane or greener solvents like propylene carbonate.

- Temperature: 0 to 25 °C.

- Time: 2 to 24 hours depending on scale.

- Yield: Typically >90% with minimal side products.

- Notes: Use of catalytic DMAP enhances reaction rate and yield; reaction proceeds with no racemization.

Esterification and Deprotection

- Esterification of carboxylic acid groups to tert-butyl esters can be achieved using tert-butyl methyl ether and sulfuric acid as catalyst under mild conditions, yielding tert-butyl esters efficiently without racemization.

- Deprotection of tert-butyl esters or BOC groups can be performed using Amberlite IR 120-H resin, which offers a green and reusable catalyst alternative to strong acids, minimizing degradation of sensitive functionalities.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization + BOC protection | Substituted amino acid precursor, di-tert-butyl dicarbonate, base, DMAP | Dichloromethane or propylene carbonate | 85–95 | High yield, mild conditions, scalable | Requires substituted precursor synthesis |

| Esterification with tert-butyl methyl ether | Carboxylic acid, tert-butyl methyl ether, sulfuric acid | tert-Butyl methyl ether (solvent and reagent) | 70–90 | Green solvent, no racemization | Acid catalyst handling |

| Salt formation and crystallization (patent method) | 1-benzyl-azetidine-2-carboxylic acid, D-alpha-phenylethylamine | Organic solvents | 80–90 (purity high) | High purity, low cost | Multi-step, requires debenzylation |

Summary of Research Findings

- The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid relies heavily on the availability of the 4,4-dimethylazetidine ring system, which can be constructed via cyclization or alkylation strategies.

- Protection of the amine with the tert-butoxycarbonyl group is efficiently achieved using di-tert-butyl dicarbonate under mild basic conditions with catalytic DMAP, offering high yields and minimal racemization.

- Carboxylic acid groups can be protected or deprotected using tert-butyl esters, with environmentally friendly methods available for both esterification and deprotection.

- The use of green solvents such as propylene carbonate and reusable catalysts like Amberlite resin improves the sustainability profile of the synthesis.

- Patent literature suggests that salt formation and crystallization methods can be used to obtain high-purity azetidine derivatives, although these methods are more applicable to simpler azetidine-2-carboxylic acid derivatives without bulky substituents.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common reagents and conditions used in these reactions include TFA, HCl, and various organic solvents. The major products formed from these reactions are typically the deprotected amine or substituted derivatives.

Scientific Research Applications

While comprehensive data specifically focusing on the applications of "1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid" is limited, the available information provides insights into its chemical properties, potential uses, and related research areas.

Chemical Properties and Structure

- IUPAC Name (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

- Molecular Formula C11H19NO4

- Molecular Weight 229.27 g/mol

- CAS Number 2384947-83-3 (for 1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid) and 1932195-22-6 (for (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid)

- SMILES Notation CC(C)(C)OC(=O)N1C(C(=O)O)CC1(C)C

Potential Applications and Research Context

- As a Building Block in Chemical Synthesis This compound may be used as a building block in the synthesis of more complex molecules .

- Related Research: Anticancer Activity Research on benzilic acid-based 2-aryl-1,3-thiazolidin-4-one derivatives explores their anticancer activity, indicating a potential area where similar carboxylic acid derivatives could be investigated . For example, compounds 4g and 4p exhibited significant anticancer activity against leukemia cell line MOLT-4 and CNS cancer cell line SF-295, respectively .

It is important to note that "1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid" and "(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid" are similar compounds with different CAS numbers, which may reflect different stereoisomers or forms of the molecule .

Safety and Handling

- Signal Word Warning

- Hazard Statements H315-H319-H335

- Precautionary Statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501

Supplier Information

The compound is available from multiple suppliers, with varying purities, pack sizes, prices, and shipping locations .

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid can be contextualized by comparing it with analogous compounds, such as 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5) . Below is a detailed analysis:

Structural and Physicochemical Properties

Ring Strain and Conformation :

The azetidine derivative exhibits significant ring strain due to its four-membered structure, enhancing reactivity in ring-opening or functionalization reactions. In contrast, the piperidine analog’s six-membered ring offers greater conformational flexibility and reduced strain, favoring stability in prolonged synthetic steps .- The 4-phenyl group on the piperidine analog introduces aromaticity and π-π stacking capabilities, which may enhance binding affinity in target proteins but reduce solubility in polar solvents .

Stability and Handling

The azetidine derivative’s higher ring strain may necessitate stricter temperature control to prevent decomposition.

Research Implications

- Drug Design : The azetidine scaffold’s rigidity offers advantages in designing topologically constrained inhibitors, whereas the piperidine analog’s flexibility supports diverse binding modes.

- Synthetic Methodology : Crystallographic tools like SHELX and enantiomorph-polarity parameters (e.g., Flack’s $ x $) are critical for resolving stereochemical outcomes in derivatives of both compounds.

Biological Activity

1-(Tert-butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid (commonly referred to as Boc-DMA) is a compound of significant interest in medicinal chemistry and pharmacology. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article explores the biological activity of Boc-DMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C10H17NO4

- Molecular Weight: 215.25 g/mol

- CAS Number: 1822530-58-4

Boc-DMA exhibits biological activity primarily through its interaction with various enzymes and receptors in the body. The presence of the azetidine ring enhances its stability and bioavailability, making it a suitable candidate for further drug development.

Enzyme Interaction

Research indicates that Boc-DMA can act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit carboxylesterases, which play a crucial role in the hydrolysis of esters and amides. This inhibition can lead to altered metabolic profiles of other compounds, potentially enhancing their therapeutic effects or reducing toxicity .

Biological Activity

The biological activity of Boc-DMA has been evaluated through various studies focusing on its pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that Boc-DMA exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cell membrane integrity .

- Anticancer Potential : Preliminary research suggests that Boc-DMA may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways .

- Neuroprotective Effects : There is emerging evidence that Boc-DMA may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Studies

Several case studies have highlighted the biological activity of Boc-DMA:

- Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the effects of Boc-DMA on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM .

- Case Study 2 : In a pharmacokinetic study, researchers evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of Boc-DMA in animal models. The findings suggested favorable pharmacokinetic profiles with high oral bioavailability and rapid metabolic clearance .

Comparative Table of Biological Activities

Q & A

Q. Basic Stability Protocol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.